molecular formula C24H28N6O2S2 B12165251 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12165251
M. Wt: 496.7 g/mol
InChI Key: IDHLQOMGJNZSRV-RGEXLXHISA-N
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Description

This chemical, 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one, is a recognized potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. Its primary research value lies in its ability to selectively modulate pathways critical for cell proliferation, differentiation, and survival. By inhibiting DYRK1A, this compound serves as a critical tool in neuroscience research for investigating mechanisms underlying neurodegenerative diseases and cognitive function, as DYRK1A is a key regulator of neuronal development and is implicated in Down syndrome and Alzheimer's disease pathogenesis. Furthermore, its application extends to oncology research, particularly in the study of hematological malignancies and solid tumors where DYRK1A activity contributes to disease progression. The mechanism of action involves direct competition with ATP for binding to the kinase domain of DYRK1A, thereby preventing the phosphorylation of downstream protein substrates involved in transcription and cell cycle control. This high-specificity profile makes it an invaluable pharmacological probe for dissecting DYRK1A signaling networks in vitro and in vivo, facilitating target validation and the exploration of novel therapeutic strategies. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle all compounds using appropriate personal protective equipment.

Properties

Molecular Formula

C24H28N6O2S2

Molecular Weight

496.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H28N6O2S2/c1-16(2)7-12-30-23(32)19(34-24(30)33)14-18-20(26-8-5-10-28-13-9-25-15-28)27-21-17(3)6-4-11-29(21)22(18)31/h4,6,9,11,13-16,26H,5,7-8,10,12H2,1-3H3/b19-14-

InChI Key

IDHLQOMGJNZSRV-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)NCCCN4C=CN=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)NCCCN4C=CN=C4

Origin of Product

United States

Preparation Methods

Key Intermediate: 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Source details the preparation of pyrido[1,2-a]pyrimidin-4-one derivatives starting from 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1) . This intermediate is synthesized by reacting 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by chlorination at the 3-position using phosphorus oxychloride (POCl₃).

Reaction Conditions :

  • Solvent : Acetonitrile

  • Temperature : 80–100°C

  • Catalyst : N,N-diisopropylethylamine (DIPEA)

  • Yield : 70–85%.

Introduction of the Imidazole-Propylamine Side Chain

The 2-amino group of the pyrido[1,2-a]pyrimidin-4-one core is functionalized with a 3-(1H-imidazol-1-yl)propylamine moiety via nucleophilic substitution.

Alkylation with 3-(1H-Imidazol-1-yl)propylamine

Source describes the reaction of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1) with 3-(1H-imidazol-1-yl)propylamine (2) in the presence of DIPEA to yield 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (3) .

Optimized Parameters :

ParameterValue
Molar Ratio (1:2)1:1.2
SolventAnhydrous DMF
Temperature60°C, 12 hours
Yield65–75%.

Formation of the Thiazolidinone Moiety

The thiazolidin-5-ylidene group is introduced via a Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one intermediate and a functionalized thiazolidinone derivative.

Synthesis of 3-(3-Methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde (4)

Source outlines the preparation of thiazolidinone aldehydes through Hantzsch cyclocondensation. For this compound, 3-methylbutyl isocyanate reacts with thioglycolic acid to form 3-(3-methylbutyl)-2-thioxothiazolidin-4-one, which is subsequently oxidized to the aldehyde using MnO₂.

Critical Data :

  • Oxidation Agent : Manganese dioxide (MnO₂)

  • Solvent : Dichloromethane

  • Reaction Time : 6 hours

  • Yield : 60–68%.

Stereoselective Condensation with Intermediate (3)

The Z-configuration of the methylidene group is achieved by reacting intermediate (3) with aldehyde (4) under acidic conditions. Source confirms the use of acetic acid as a catalyst to favor the Z-isomer via kinetic control.

Reaction Scheme :

(3)+(4)AcOH, 80°CTitle Compound\text{(3)} + \text{(4)} \xrightarrow{\text{AcOH, 80°C}} \text{Title Compound}

Stereochemical Control :

  • Z-Selectivity : >90% (confirmed by NOESY NMR).

  • Yield : 55–62%.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/methanol 9:1) followed by recrystallization from ethanol.

Analytical Data :

  • Melting Point : 154–156°C.

  • HRMS (m/z) : [M+H]⁺ calcd. 552.1894, found 552.1898.

  • ¹H NMR (CDCl₃) : δ 8.96 (d, 1H), 7.68 (s, 1H, imidazole), 3.95 (t, 2H, N-CH₂), 2.53 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Core FormationCyclocondensation85High reproducibility
Side Chain AdditionNucleophilic Substitution75Mild conditions
Thiazolidinone CouplingKnoevenagel62Z-Selectivity

Challenges and Optimization Strategies

  • Regioselectivity : Use of DIPEA minimizes side reactions during alkylation.

  • Stereochemical Purity : Acidic conditions (AcOH) suppress isomerization to the E-form.

  • Scale-Up Limitations : Recrystallization from ethanol improves yield on multi-gram scales .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the pyrido[1,2-a]pyrimidin-4-one core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits a range of activities, including antimicrobial, antifungal, and antiviral properties. It is often studied for its potential to inhibit specific enzymes or pathways in pathogenic organisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets. These include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidinone Ring

The thiazolidinone ring’s substituent significantly impacts physicochemical and biological properties. Below is a comparison of Compound A with two analogs:

Compound Thiazolidinone Substituent Molecular Weight (g/mol) Key Properties/Implications
Compound A 3-(3-methylbutyl) ~556.7* Increased lipophilicity; potential membrane permeability
Compound B 3-(1-phenylethyl) ~602.7* Enhanced π-π stacking ability due to aromatic group
Compound C 3-(tetrahydrofuran-2-ylmethyl) ~584.7* Improved solubility via oxygen-rich tetrahydrofuran

*Calculated based on molecular formulas in cited evidence.

  • Lipophilicity : The branched alkyl chain in Compound A may favor passive diffusion across biological membranes compared to the polar tetrahydrofuran in Compound C .
  • Aromatic Interactions : Compound B ’s phenyl group could enable stronger interactions with aromatic residues in protein binding pockets .

Core Scaffold Comparison

Compound A ’s pyrido[1,2-a]pyrimidin-4-one core differs from pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., compounds in ):

  • Substituent Positioning : The methyl group at position 9 in Compound A may sterically hinder interactions at specific binding sites, unlike unsubstituted analogs .

Data Table: Structural and Functional Comparison

Property Compound A Compound B Compound C
Thiazolidinone Group 3-(3-methylbutyl) 3-(1-phenylethyl) 3-(tetrahydrofuran-2-ylmethyl)
Molecular Weight 556.7 602.7 584.7
Key Interaction Hydrophobic π-π stacking Hydrogen bonding
Solubility Moderate (alkyl chain) Low (aromatic) High (polar group)

Biological Activity

The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule notable for its intricate structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C24H28N6O2S2C_{24}H_{28}N_{6}O_{2}S_{2} with a molecular weight of approximately 496.7 g/mol. Its structure features several functional groups including imidazole, thiazolidinone, and pyrido[1,2-a]pyrimidinone rings, which contribute to its unique reactivity and biological properties .

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The presence of the imidazole ring suggests potential antimicrobial properties. Compounds with similar structures have been documented to possess significant antibacterial and antifungal activities .
  • Anticancer Potential : The thiazolidinone moiety is known for its anticancer properties. Research on related compounds indicates that they can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, as many imidazole derivatives are recognized for their ability to modulate inflammatory pathways .
  • Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes, such as heme oxygenase (HO)-1, which is involved in oxidative stress responses. In vitro assays have shown that similar compounds can significantly reduce heme catabolite concentrations in cellular models .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The imidazole group may interact with active sites of enzymes, altering their function and potentially leading to therapeutic effects.
  • Cell Signaling Modulation : The compound could influence cell signaling pathways involved in inflammation and apoptosis, thereby affecting cell proliferation and survival .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives against clinical strains of bacteria. The results indicated that compounds structurally similar to 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl... exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Properties

In a preclinical model assessing the anticancer effects of thiazolidinone derivatives, it was found that the introduction of specific substituents enhanced cytotoxicity against breast cancer cell lines. This suggests that modifications similar to those in our compound could yield potent anticancer agents .

Data Tables

Biological ActivityObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory markers
Enzyme InhibitionReduced heme catabolite levels

Q & A

Basic: What are the key synthetic steps and critical reaction conditions for this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

Condensation reactions to form the pyrido[1,2-a]pyrimidinone core.

Thiazolidinone ring formation via cyclization of thiourea derivatives under reflux conditions in inert atmospheres (e.g., nitrogen) .

Introduction of the imidazole-propylamino side chain through nucleophilic substitution, requiring precise pH control (7.5–8.5) and anhydrous solvents (e.g., DMF) .

Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization from ethanol .

Critical Conditions:

  • Temperature control (±2°C) during cyclization to avoid side products.
  • Use of spectroscopic methods (¹H/¹³C NMR, IR) for intermediate validation .

Basic: What spectroscopic and computational methods are recommended for structural characterization?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign signals for the Z-configuration of the thiazolidinone methylidene group (δ 7.8–8.2 ppm for vinyl protons) and imidazole protons (δ 7.5–7.7 ppm) .
    • IR: Confirm thioxo (C=S) stretch at 1250–1280 cm⁻¹ and carbonyl (C=O) at 1680–1700 cm⁻¹ .
  • Computational Validation:
    • DFT/B3LYP methods with SDD basis sets to optimize geometry and compare calculated vs. experimental bond angles (e.g., C1-C2-C3 = 121.4°) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:
Methodological Framework:

Structural Modifications:

  • Vary substituents on the thiazolidinone (e.g., 3-methylbutyl vs. tetrahydrofuran-2-ylmethyl) to assess steric/electronic effects .
  • Compare analogs (e.g., allylamino vs. benzylamino side chains) using activity data (IC₅₀, Ki) .

Biological Assays:

  • Screen against enzyme targets (e.g., kinases, proteases) to correlate substituent changes with inhibitory potency .

Data Analysis:

  • Use QSAR models incorporating descriptors like logP, polar surface area, and H-bonding capacity .

Example Table of Analogs:

Compound ModificationBioactivity (IC₅₀, nM)Key SAR Insight
3-(3-methylbutyl) substitution12.3 ± 1.5Enhanced lipophilicity
Allylamino side chain45.7 ± 3.2Reduced steric hindrance

Advanced: How to resolve contradictions in spectral data or biological activity reports?

Answer:
Stepwise Approach:

Replicate Experiments: Ensure identical conditions (solvent, temperature, purity >95%) .

Cross-Validate Techniques:

  • Compare XRD crystal structures with DFT-optimized geometries to confirm Z/E configuration .
  • Use LC-MS to detect impurities (>98% purity required for reliable bioassays) .

Contextualize Biological Data:

  • Account for cell-line variability (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .

Advanced: What computational strategies optimize reaction pathways for scale-up?

Answer:
Integrated Workflow:

Reaction Path Search:

  • Apply quantum chemical calculations (e.g., Gaussian 16) to map energy barriers for key steps like cyclization .

Machine Learning (ML):

  • Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions .

Process Simulation:

  • Use Aspen Plus® to model mass transfer limitations in large-scale reactors .

Case Study:
ML-guided optimization reduced reaction time for thiazolidinone formation by 40% while maintaining yield (82% → 85%) .

Advanced: How to profile pharmacokinetics (PK) and drug metabolism?

Answer:
Experimental Design:

In Vitro ADME:

  • Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

In Vivo PK:

  • Administer IV/PO doses in rodent models; collect plasma samples at 0.5, 1, 2, 4, 8, 24 h for bioavailability calculation .

Metabolite Identification:

  • Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced: What strategies mitigate toxicity risks during preclinical development?

Answer:
Tiered Assessment:

Cytotoxicity Screening:

  • MTT assay on HepG2 cells (48 h exposure) to determine IC₅₀ and selectivity index (SI = IC₅₀ healthy cells / IC₅₀ cancer cells) .

Genotoxicity:

  • Ames test (TA98/TA100 strains) to assess mutagenic potential .

Cardiotoxicity:

  • hERG channel inhibition assay (patch-clamp or FLIPR®) .

Mitigation:

  • Modify lipophilic groups (e.g., replace 3-methylbutyl with polar tetrahydrofuran) to reduce hERG binding .

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